Cassipourine Cassipourine Cassipourine is a natural product found in Cassipourea gummiflua with data available.
Brand Name: Vulcanchem
CAS No.: 14051-10-6
VCID: VC0228133
InChI: InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1
SMILES: C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3
Molecular Formula: C14H22N2S4
Molecular Weight: 346.6 g/mol

Cassipourine

CAS No.: 14051-10-6

Cat. No.: VC0228133

Molecular Formula: C14H22N2S4

Molecular Weight: 346.6 g/mol

* For research use only. Not for human or veterinary use.

Cassipourine - 14051-10-6

Specification

CAS No. 14051-10-6
Molecular Formula C14H22N2S4
Molecular Weight 346.6 g/mol
IUPAC Name (1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane
Standard InChI InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1
SMILES C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3
Canonical SMILES C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3

Introduction

Chemical Structure and Properties

Molecular Structure

Cassipourine belongs to a class of compounds known as pyrrolizidine alkaloids, characterized by a unique structural framework. The molecular formula of cassipourine is C14H18N2O4S2, featuring two pyrrolizidine units linked by sulfur atoms. This distinctive structure includes notable sulfur-sulfur linkages that contribute significantly to its biological activity and chemical properties. The compound is classified as a ditertiary base, which influences its reactivity in various chemical transformations.

Chemical Reactivity

Cassipourine demonstrates several characteristic chemical reactions, particularly oxidation processes that lead to various derivatives. When treated with hydrogen peroxide, cassipourine forms a di-N-oxide derivative, while reaction with concentrated nitric acid yields pyrrolizidine disulphonic acid N-oxide. These transformations highlight the compound's chemical versatility and potential for modification to enhance or alter its biological activities.

Isolation and Analysis Methods

Extraction Techniques

The primary method for obtaining cassipourine involves extraction from natural sources, particularly the bark of Cassipourea species. Traditional extraction techniques typically employ ethanolic or methanolic solutions to isolate the compound from plant material. Modern approaches may include bioassay-directed fractionation, similar to methods used for other compounds from the same plant family .

Analytical Characterization

Advanced analytical techniques, particularly Liquid Chromatography–Mass Spectrometry (LC-MS/MS), have been employed to identify and characterize compounds from Cassipourea species. These analyses have revealed a diverse array of compounds, including alkaloids, fatty acids, steroids, di- and tri-terpenoids, flavonoids, and phenolic acids . The structural elucidation of cassipourine and related compounds typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as APT, HMQC, and HMBC for comprehensive carbon and hydrogen assignment .

Biological Activities

Anti-Melanogenic Effects

One of the most significant biological activities of cassipourine is its anti-melanogenic effect, which explains its traditional use in skin lightening. Research indicates that cassipourine exhibits inhibitory effects on tyrosinase, a key enzyme involved in melanin production . This property makes cassipourine particularly valuable for cosmetic applications aimed at addressing hyperpigmentation. The compound's efficacy in this regard aligns with the traditional use of Cassipourea species for treating hypermelanosis, demonstrating a scientific basis for ethnomedicinal practices.

Antimicrobial Properties

Cassipourine has been investigated for its antibacterial activity, which is attributed to its novel structural features . This bioactivity presents potential applications in antimicrobial development, though detailed studies on the spectrum of activity and mechanisms of action remain areas for further investigation. The antimicrobial potential of cassipourine adds another dimension to its pharmacological profile, extending beyond its more established role in skin lightening.

Cytotoxic Activity

Research Findings and Comparative Studies

Phytochemical Analysis of Cassipourea Species

Recent phytochemical analyses have provided valuable insights into the composition of various Cassipourea species. A comparative study of three species—C. flanaganii, C. gummiflua, and C. malosana—using LC-MS/MS in negative mode identified twenty-four compounds of different chemical classes . The following table presents a selection of compounds identified in these species:

Table 1: Selected Compounds Identified in Cassipourea Species by LC-MS/MS Analysis

No.CompoundMass (m/z)Retention Time (min)IonMolecular FormulaC. flanaganiiC. gummifluaC. malosana
5Isorhamnetin-3-O-rhamnoside461.1293.21[M-H]−C22H22O11+--
6Unknown252.0143.55[M-H]−Unknown+-+
7Lupeol stearate691.2024.25[M-H]−C48H84O2--+
8Lyoniside551.2024.83[M-H]−C27H36O12++-
9Sitosterol glycoside575.1035.53[M-H]−C35H60O6--+

Structural Elucidation of Related Compounds

Research on Cassipourea madagascariensis has led to the isolation and characterization of new terpenoids, including cassipourol and cassipouryl acetate . These compounds, while structurally distinct from cassipourine, provide insights into the diverse bioactive constituents present in the Cassipourea genus. The structural elucidation of these compounds has been accomplished through comprehensive NMR analyses, as illustrated in the following data table:

Table 2: NMR Data for Cassipourol (1) and Cassipouryl Acetate (2)

PositionCassipourol (1)Cassipouryl Acetate (2)
1H13C1H13C
136.7436.72
21.28 m, 1.05 m39.451.28 m, 1.04 m39.45
31.26 m24.871.26 m24.88
41.24 m37.441.24 m37.43
51.50 m28.061.44 m28.06
61.38 m32.881.36 m32.88
71.28 m24.551.26 m24.54
81.34 m37.441.33 m37.43
91.40 m32.781.38 m32.75
101.38 m, 1.28 m37.511.36 m, 1.26 m37.51
111.53 m25.211.52 m25.11
121.99 m, 1.13 m39.952.01 m, 1.08 m39.94
13140.42142.89
145.40 (qt, 1.4, 7.0)123.165.32 (qt, 1.2, 7.0)118.05
154.14 (d, 7.0)59.524.57 (d, 7.0)61.52
160.866 s22.800.866 s22.80
170.853 s22.700.853 s22.70
180.846 (d, 7.1)19.830.845 (d, 6.9)19.83
190.838 (d, 6.6)19.800.838 (d, 6.4)19.80
201.66 br s16.261.68 br s16.45
OCOCH3171.23
OCOCH32.04 s21.16

This detailed structural characterization demonstrates the methodical approach employed in elucidating the chemical constituents of Cassipourea species, which contributes to understanding the structure-activity relationships of compounds like cassipourine .

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